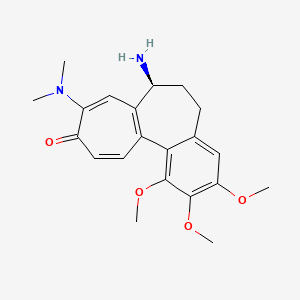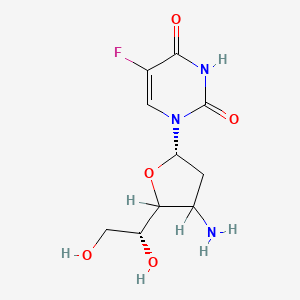
8-(3-Oct-2-enyloxiran-2-yl)octanoic acid
Übersicht
Beschreibung
Coronarsaeure, also known as coronaric acid, is a naturally occurring fatty acid found in certain plant species. It is a conjugated linolenic acid with a unique structure that includes multiple double bonds. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coronarsaeure can be synthesized through several methods, including the isomerization of linolenic acid. This process involves the use of catalysts such as iodine or selenium to rearrange the double bonds in linolenic acid, resulting in the formation of coronarsaeure. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C.
Industrial Production Methods: In an industrial setting, coronarsaeure is often extracted from plant oils that are rich in linolenic acid. The extraction process involves the use of solvents such as hexane or ethanol to isolate the fatty acids from the plant material. The extracted oil is then subjected to isomerization to convert linolenic acid into coronarsaeure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Coronarsaeure undergoes various chemical reactions, including:
Oxidation: Coronarsaeure can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The double bonds in coronarsaeure can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum, resulting in the formation of saturated fatty acids.
Substitution: Coronarsaeure can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature.
Reduction: Hydrogen gas, palladium or platinum catalyst; conducted at elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents; conducted under mild to moderate conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives of coronarsaeure.
Wissenschaftliche Forschungsanwendungen
Coronarsaeure has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds, including polymers and surfactants.
Biology: Studied for its potential role in cell signaling and membrane structure due to its unique fatty acid composition.
Medicine: Investigated for its anti-inflammatory and anticancer properties. Coronarsaeure has shown promise in inhibiting the growth of certain cancer cells and reducing inflammation in animal models.
Industry: Utilized in the production of biodegradable plastics and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism of action of coronarsaeure involves its interaction with cellular membranes and signaling pathways. Coronarsaeure can incorporate into the phospholipid bilayer of cell membranes, altering their fluidity and function. This can affect various cellular processes, including signal transduction and membrane transport.
At the molecular level, coronarsaeure has been shown to modulate the activity of enzymes involved in inflammation and cell proliferation. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, coronarsaeure can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and cell differentiation.
Vergleich Mit ähnlichen Verbindungen
Alpha-eleostearic acid: Found in tung oil, has similar conjugated double bonds but differs in the position of these bonds.
Punicic acid: Found in pomegranate seed oil, also a conjugated linolenic acid with different double bond positions.
Uniqueness: Coronarsaeure’s unique double bond arrangement allows it to interact differently with biological membranes and enzymes compared to other conjugated linolenic acids. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
8-(3-oct-2-enyloxiran-2-yl)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKMFOXMZRGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274343, DTXSID201347431 | |
| Record name | Oxiraneoctanoic acid, 3-(2-octenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Octenyl)-oxiraneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113972-57-9, 6814-52-4 | |
| Record name | Leukotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113972-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiraneoctanoic acid, 3-(2-octenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Octenyl)-oxiraneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
